2-(Naphthalen-1-YL)-N-octadecylacetamide
Description
2-(Naphthalen-1-YL)-N-octadecylacetamide is a naphthalene-derived acetamide featuring an 18-carbon alkyl chain (octadecyl) attached to the amide nitrogen. Its molecular formula is C₃₀H₄₅NO, with a molecular weight of approximately 493.7 g/mol. The compound’s structure combines the aromatic π-system of naphthalene with the lipophilic octadecyl chain, making it highly hydrophobic.
Properties
CAS No. |
109576-36-5 |
|---|---|
Molecular Formula |
C30H47NO |
Molecular Weight |
437.7 g/mol |
IUPAC Name |
2-naphthalen-1-yl-N-octadecylacetamide |
InChI |
InChI=1S/C30H47NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-25-31-30(32)26-28-23-20-22-27-21-17-18-24-29(27)28/h17-18,20-24H,2-16,19,25-26H2,1H3,(H,31,32) |
InChI Key |
UZEPCMQGKBGHSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-YL)-N-octadecylacetamide typically involves the reaction of naphthalene derivatives with octadecylamine. One common method includes the acylation of naphthalene with octadecylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with solvents like toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale acylation reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-YL)-N-octadecylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced naphthalene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Reduced naphthalene derivatives
Substitution: Halogenated or nitrated naphthalene derivatives
Scientific Research Applications
2-(Naphthalen-1-YL)-N-octadecylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its cytotoxic effects on cancer cells and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-YL)-N-octadecylacetamide involves its interaction with cellular components. The naphthalene ring can intercalate with DNA, disrupting its function and leading to cytotoxic effects. Additionally, the compound can inhibit specific enzymes involved in oxidative stress, providing antioxidant benefits .
Comparison with Similar Compounds
Alkyl Chain Variants
N-Hexadecyl-2-(naphthalen-1-yl)acetamide
- Structure : Differs by a shorter alkyl chain (C16 instead of C18).
- Molecular Weight : ~449.6 g/mol.
- Both compounds share similar synthesis routes, involving alkylation of 2-(naphthalen-1-yl)acetamide with respective bromides (e.g., hexadecyl or octadecyl bromide) under basic conditions .
Key Differences:
| Property | Octadecyl Derivative | Hexadecyl Derivative |
|---|---|---|
| Chain Length | C18 | C16 |
| Molecular Weight | 493.7 | 449.6 |
| LogP (Estimated) | Higher | Slightly Lower |
Aromatic and Heterocyclic Derivatives
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a-m Series)
- Structure : Incorporates a triazole ring and phenyl substituent instead of the alkyl chain.
- Synthesis : Prepared via copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes .
- Functional Groups : Triazole (hydrogen-bond acceptor), nitro groups (in derivatives like 6b and 6c), and aromatic rings.
- Key Data: 6b (N-(2-nitrophenyl)) :IR peaks at 1682 cm⁻¹ (C=O), 1504 cm⁻¹ (NO₂); ¹H NMR shows aromatic protons at δ 7.20–8.40 ppm . 6c (N-(3-nitrophenyl)) :Similar spectral features but with distinct nitro group positioning affecting electronic properties .
Comparison with Octadecyl Derivative:
- Solubility : Triazole derivatives are more polar due to nitro groups and heterocycles, enhancing aqueous solubility compared to the lipophilic octadecyl compound.
2-(Naphthalen-1-yl)-N-[2-substituted Thiazolidinone]acetamides
- Structure: Features a thiazolidinone ring instead of the alkyl chain.
- Activity : Demonstrates antiparkinsonian effects in rat models, with the 3-nitrophenyl variant showing highest efficacy .
- Mechanism : Likely involves modulation of dopaminergic pathways, though the octadecyl derivative’s biological profile remains unexplored.
N-(1,3-Benzothiazol-2-yl)acetamide Derivatives
- Structure : Benzothiazole ring replaces naphthalene.
- Applications : Used in crystal engineering and as intermediates for bioactive molecules .
Hydroxy-Substituted Derivatives
N-(2-Hydroxy-1-naphthalenyl)acetamide
- Structure : Hydroxyl group at the 2-position of naphthalene.
- Properties : Increased hydrogen-bonding capacity and solubility in polar solvents compared to the octadecyl derivative .
Spectral Characterization
- IR Spectroscopy: Octadecyl derivative shows strong C=O stretch (~1670 cm⁻¹), while triazole analogs exhibit additional peaks for NO₂ (~1500 cm⁻¹) and triazole C–N (~1300 cm⁻¹) .
- NMR : Octadecyl chain protons appear as a broad multiplet at δ 1.20–1.35 ppm (methylene) and δ 0.88 ppm (terminal CH₃), contrasting with aromatic protons in triazole derivatives (δ 7.20–8.40 ppm) .
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